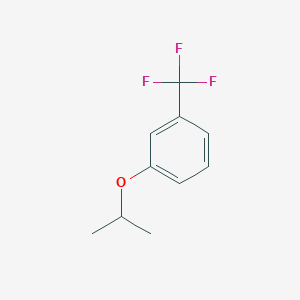

1-Isopropoxy-3-(trifluoromethyl)benzene

Description

Significance of Fluorinated Aromatic Ethers in Contemporary Organic Synthesis

The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. nih.gov Fluorinated aromatic ethers are a class of compounds that have garnered considerable attention in modern chemistry, primarily due to the unique attributes that fluorine imparts. researchgate.net The high electronegativity of fluorine can alter the electron distribution within a molecule, which can in turn affect its reactivity, stability, and binding affinity to biological targets. tandfonline.com

In medicinal chemistry, the introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl group, is a widely used strategy to enhance the efficacy of drug candidates. nih.gov Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. mdpi.comresearchgate.net Furthermore, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and enhance its bioavailability. chemenu.com The trifluoromethyl group, in particular, is noted for its high lipophilicity and metabolic stability. mdpi.comnih.gov

Beyond pharmaceuticals, fluorinated aromatic ethers are utilized in the development of advanced materials, such as polymers and liquid crystals, due to their enhanced thermal stability and unique electronic characteristics.

Overview of the Research Landscape for 1-Isopropoxy-3-(trifluoromethyl)benzene

While the broader class of fluorinated aromatic ethers is extensively studied, the research landscape for this compound itself is more specialized. The existing body of scientific literature and patents suggests that this compound is primarily valued as a chemical intermediate rather than an end product with direct applications.

Its synthesis is achievable through established organic chemistry reactions, typically involving the alkylation of a corresponding phenol (B47542) with an isopropyl halide or the introduction of a trifluoromethyl group to an isopropoxybenzene (B1215980) precursor. evitachem.com The primary focus of research involving this compound is its utility in the synthesis of more complex, biologically active molecules. It serves as a key starting material or intermediate in multi-step synthetic pathways aimed at producing novel pharmaceutical and agrochemical agents. evitachem.com

Detailed research findings focusing solely on the physicochemical properties or novel reactions of this compound are not as prevalent, underscoring its role as a functional building block in the broader field of organic synthesis.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 621-47-6 |

| Molecular Formula | C10H11F3O |

| Molecular Weight | 204.19 g/mol |

| IUPAC Name | 1-(propan-2-yloxy)-3-(trifluoromethyl)benzene |

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yloxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-7(2)14-9-5-3-4-8(6-9)10(11,12)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSZGKCCZOOPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Isopropoxy 3 Trifluoromethyl Benzene

Nucleophilic Reactivity and Substitution Pathways

The trifluoromethyl group is a powerful electron-withdrawing substituent that activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). youtube.comresearchgate.net This activation is most pronounced at the ortho and para positions relative to the trifluoromethyl group. In 1-isopropoxy-3-(trifluoromethyl)benzene, this electronic influence dictates the pathways for both intramolecular and intermolecular nucleophilic attacks.

Intramolecular Nucleophilic Attack Mechanisms

Intramolecular nucleophilic attack is a key process in the formation of cyclic structures. In derivatives of this compound, a suitably positioned nucleophile on the isopropoxy chain can attack the activated aromatic ring. The reaction typically proceeds via a 5-exo or 6-exo cyclization pathway, which is kinetically favored.

The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a hallmark of the SNAr pathway. youtube.com The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group. The rate of the reaction is influenced by the nature of the nucleophile, the length of the tether connecting it to the aromatic ring, and the reaction conditions. Density functional theory (DFT) calculations can support the role of directing groups, such as an amide moiety, in promoting the attack of a nucleophile via hydrogen bonding. science.gov

Key Mechanistic Steps:

Deprotonation or activation of the tethered nucleophile.

Intramolecular attack on the aromatic ring, typically ortho or para to the CF₃ group, to form a spirocyclic Meisenheimer intermediate.

Rearomatization through the expulsion of a leaving group from the ring, or in some cases, cleavage of the ether bond.

Directed Nucleophilic Additions

While the trifluoromethyl group strongly influences the regioselectivity of nucleophilic attack, the isopropoxy group can also play a directing role, particularly in organometallic reactions. Directed ortho-metalation (DoM) is a powerful strategy where a heteroatom-containing group directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent.

For this compound, the isopropoxy group could direct lithiation to the C2 position. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles. However, the acidity of the proton at C2 is increased by the inductive effect of the CF₃ group at C3, potentially facilitating the metalation. This pathway competes with nucleophilic addition to the ring activated by the CF₃ group. The outcome depends on the specific nucleophile, base, and reaction conditions employed.

| Reaction Type | Directing Group | Position of Attack/Metalation | Key Intermediate |

| SNAr | -CF₃ | C4, C6 | Meisenheimer Complex |

| DoM | -OCH(CH₃)₂ | C2 | Aryllithium Species |

Radical Chemistry and Transformations

The trifluoromethyl group is a key player in a multitude of radical reactions. Its high electronegativity influences the stability of adjacent radical centers and it can itself be a source of trifluoromethyl radicals under specific conditions. bohrium.comrsc.org

Generation and Reactivity of Trifluoromethyl Radicals

Trifluoromethyl radicals (•CF₃) are highly reactive species that can be generated from various precursors. semanticscholar.org While aryl-CF₃ bonds are generally strong, under photoredox or high-temperature conditions, homolytic cleavage can be induced. More commonly, other reagents are used as the •CF₃ source. Strategies for generating trifluoromethyl radicals include the single-electron reduction of electrophilic trifluoromethylating agents like Togni or Umemoto reagents, or the oxidation of nucleophilic sources such as the Langlois reagent (CF₃SO₂Na). bohrium.comresearchgate.net

Once generated, the •CF₃ radical readily adds to unsaturated systems like alkenes and arenes. semanticscholar.org In the context of this compound, an external •CF₃ radical would preferentially add to the positions least deactivated by the ring's own CF₃ group, although selectivity can be poor in radical aromatic substitutions. bohrium.com

Aryl and other Radical Migration Processes

Radical aryl migrations are intramolecular rearrangements where an aryl group shifts from one atom to another through a spirocyclic radical intermediate. nih.govrsc.org These reactions, often termed radical Truce-Smiles rearrangements, provide a powerful method for C-C or C-heteroatom bond formation. researchgate.net

In a suitably substituted derivative of this compound, a radical generated on a side chain can trigger an aryl migration. For example, a radical on the α-carbon of a substituent at the C4 position could attack the ipso-carbon (C4), leading to a spirocyclic intermediate. Subsequent fragmentation and rearomatization would result in the migration of the 1-isopropoxy-3-(trifluoromethyl)phenyl group. The success of such migrations depends on the stability of the initial radical, the intermediate, and the final rearranged radical. researchgate.net Both 1,4- and 1,5-aryl migrations are common, involving 5- and 6-membered spirocyclic intermediates, respectively. rsc.orgd-nb.info

| Migration Type | Spirocyclic Intermediate Size | Description |

| 1,4-Aryl Migration | 5-membered ring | Migration of the aryl group to a radical center three atoms away. |

| 1,5-Aryl Migration | 6-membered ring | Migration of the aryl group to a radical center four atoms away. |

Radical Cascade and Difunctionalization Reactions

Radical cascade reactions involve a sequence of radical-mediated steps that rapidly build molecular complexity from simple precursors. mdpi.com These cascades can be initiated by the addition of a radical to an unsaturated bond, which then propagates through a series of intramolecular cyclizations or intermolecular additions before termination.

Derivatives of this compound can be designed to participate in such cascades. For instance, an alkene-tethered derivative could undergo a radical-initiated cyclization. The resulting alkyl radical could then be trapped by another reagent, leading to a difunctionalized product. researchgate.net Reactions involving the trifunctionalization of alkenes and alkynes have been developed, where an initial radical addition is followed by subsequent steps like group transfer, cyclization, or radical coupling to install three new functional groups. mdpi.comresearchgate.net These complex transformations highlight the versatility of radical intermediates in modern organic synthesis.

Based on a comprehensive review of the available scientific literature, there is no specific research data or detailed mechanistic studies concerning the chemical compound This compound for the outlined catalytic processes.

The search results provide extensive information on the general methodologies of photoredox catalysis, various transition-metal-catalyzed reactions (including Suzuki-Miyaura, Nickel, Palladium, Rhodium, and Iron-catalyzed processes), and their application to a wide range of substrates, particularly those containing trifluoromethyl groups or benzene rings. rsc.orgnih.govnsf.govrsc.orgnih.govnih.govnih.govnih.govnih.govrsc.orgbeilstein-journals.orguab.catresearchgate.netnih.govorganic-chemistry.orgyoutube.comnih.govnih.govmdpi.comrsc.orgtcichemicals.com

Molecular Rearrangements and Intramolecular Processes

Intramolecular rearrangements are fundamental processes in which the atomic connectivity of a molecule is altered. These reactions can be induced by thermal, photochemical, or catalytic means and often proceed through fascinating mechanistic pathways.

1,3-Hydrogen Shifts

A 1,3-hydrogen shift is a type of sigmatropic rearrangement where a hydrogen atom migrates over a three-atom system. byjus.comwikipedia.org Such shifts can occur under thermal or photochemical conditions, with the feasibility and stereochemical outcome governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org Thermally, a libretexts.orgunizin.org-suprafacial hydrogen shift is symmetry-forbidden and geometrically difficult, while an antarafacial shift, though allowed, is often sterically prohibitive in cyclic or rigid systems. wikipedia.orgstereoelectronics.org Photochemical libretexts.orgunizin.org-hydrogen shifts, however, are symmetry-allowed to proceed suprafacially and are more commonly observed. stereoelectronics.org

In the context of this compound, a 1,3-hydrogen shift would involve the migration of a hydrogen atom from the isopropyl group to the aromatic ring or vice versa. However, a comprehensive review of the scientific literature reveals no specific experimental or theoretical studies detailing the occurrence of 1,3-hydrogen shifts in this particular molecule. While such rearrangements are known in other systems, the specific electronic and steric environment of this compound does not appear to have been investigated for this type of reactivity.

Neophyl-Type Rearrangements

Neophyl-type rearrangements are a class of molecular rearrangements involving the migration of an aryl or other group, typically initiated by the formation of a reactive intermediate such as a carbocation, radical, or carbanion adjacent to a quaternary carbon center. A classic example is the migration of a phenyl group in the neopentyl system. Recently, radical neophyl rearrangements have been explored in the context of trifluoromethylthiolation reactions of α,α-diaryl allylic alcohols. researchgate.net

For this compound, a neophyl-type rearrangement is not a commonly expected transformation under standard conditions, as it lacks the typical structural motifs that facilitate such processes. There are no published research findings that suggest or investigate the propensity of this compound to undergo neophyl-type rearrangements.

Chemo- and Regioselectivity in Synthetic Transformations

The presence of two distinct substituents on the benzene ring of this compound raises important questions about the selectivity of its reactions, particularly in electrophilic aromatic substitution.

Influence of Electronic Effects of Substituents

The outcome of electrophilic aromatic substitution reactions on a substituted benzene ring is largely governed by the electronic properties of the existing substituents. unizin.orguomustansiriyah.edu.iq Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

The isopropoxy group (-OCH(CH₃)₂) is an activating group. The oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This resonance donation is most effective at the ortho and para positions, making the isopropoxy group an ortho-, para-director. uomustansiriyah.edu.iq

Conversely, the trifluoromethyl group (-CF₃) is a powerful deactivating group. youtube.com The high electronegativity of the fluorine atoms creates a strong inductive effect, withdrawing electron density from the benzene ring and making it less reactive towards electrophiles. libretexts.orglibretexts.org This deactivating effect is felt throughout the ring but is particularly pronounced at the carbon to which the trifluoromethyl group is attached. Consequently, electrophilic attack is directed to the meta position, where the destabilizing effect of the positive charge in the arenium ion intermediate is minimized. libretexts.orglibretexts.org

In this compound, these two groups exert opposing influences. The activating, ortho-, para-directing isopropoxy group is in a meta relationship with the deactivating, meta-directing trifluoromethyl group. In such cases of competing directing effects, the more strongly activating group typically dictates the position of substitution. Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is expected to be directed to the positions ortho and para to the isopropoxy group (positions 2, 4, and 6) and meta to the trifluoromethyl group (positions 2, 4, and 6). The positions ortho to the trifluoromethyl group (positions 2 and 4) are also ortho and para to the isopropoxy group. Thus, substitution is strongly favored at positions 2, 4, and 6, with the relative amounts of each isomer being influenced by steric hindrance.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Influence of Isopropoxy Group | Influence of Trifluoromethyl Group | Predicted Outcome |

|---|---|---|---|

| 2 | Activating (ortho) | Deactivating (meta) | Favorable |

| 4 | Activating (para) | Deactivating (meta) | Favorable |

| 5 | Deactivating (meta) | Deactivating (ortho) | Unfavorable |

This table is based on established principles of substituent effects in electrophilic aromatic substitution. Specific experimental data for this compound is not available in the searched literature.

Impact of Reaction Conditions (Solvent, pH) on Selectivity

The conditions under which a reaction is performed, including the choice of solvent and the pH of the medium, can significantly influence its chemo- and regioselectivity.

The polarity of the solvent can affect the stability of charged intermediates and transition states. In electrophilic aromatic substitution, a more polar solvent might stabilize the charged arenium ion intermediate, potentially influencing the reaction rate. However, its effect on the regioselectivity between the activated ortho and para positions is generally less pronounced than the inherent electronic effects of the substituents.

The pH of the reaction medium can be critical, especially when substituents can be protonated or deprotonated. For the isopropoxy group, under strongly acidic conditions, the ether oxygen could be protonated. This would transform the activating, ortho-, para-directing -OR group into a deactivating, meta-directing -O(+)HR group. Such a change would dramatically alter the regiochemical outcome of an electrophilic substitution, directing the incoming electrophile to the meta position relative to the now-protonated isopropoxy group (position 5).

Despite these general principles, specific studies detailing the impact of solvent and pH on the selectivity of reactions involving this compound are not present in the currently available scientific literature. Experimental investigation would be necessary to quantify these effects and to determine the precise product distributions under various reaction conditions.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Isopropoxy 3 Trifluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 1-isopropoxy-3-(trifluoromethyl)benzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of its chemical structure can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of nuclei within the molecule.

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. The isopropoxy group is characterized by a septet for the methine proton (-CH) due to coupling with the six equivalent methyl protons, and a corresponding doublet for the two methyl groups (-CH₃). The aromatic region displays complex splitting patterns arising from the four protons on the benzene (B151609) ring. The electron-donating isopropoxy group and the electron-withdrawing trifluoromethyl group dictate the chemical shifts of these protons, with specific patterns revealing their relative positions.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The trifluoromethyl (-CF₃) carbon is readily identified as a quartet due to strong one-bond coupling with the three fluorine atoms. quora.com The spectrum also shows distinct signals for the two carbons of the isopropoxy group and the six unique carbons of the benzene ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For instance, the carbon directly attached to the oxygen (C1) is shifted downfield, while the carbon bearing the -CF₃ group (C3) and other ring carbons also show characteristic shifts.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful and sensitive tool. rsc.org For this compound, the spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring and is typically found around -63 ppm relative to CFCl₃. rsc.orgcolorado.edu

The following table summarizes the expected chemical shifts (δ) and multiplicities for this compound based on data from analogous compounds. rsc.orgchemicalbook.comwisc.edu

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | Isopropoxy -CH₃ | ~1.3 | Doublet | J ≈ 6 Hz |

| Isopropoxy -CH | ~4.6 | Septet | J ≈ 6 Hz | |

| Aromatic H2, H4-H6 | ~7.0 - 7.5 | Multiplet | - | |

| ¹³C | Isopropoxy -CH₃ | ~22 | Singlet | - |

| Isopropoxy -CH | ~71 | Singlet | - | |

| Aromatic C2, C4-C6 | ~115 - 131 | Singlet / Quartet (due to C-F coupling) | - | |

| Aromatic C-CF₃ | ~132 | Quartet | ¹JCF ≈ 32 Hz | |

| Aromatic C-O | ~158 | Singlet | - | |

| -CF₃ | ~124 | Quartet | ¹JCF ≈ 272 Hz | |

| ¹⁹F | -CF₃ | ~ -63 | Singlet | - |

Note: This is an interactive data table based on predicted values.

Two-dimensional NMR experiments provide deeper insights by correlating signals, helping to resolve structural ambiguities and study molecular interactions.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. researchgate.net In a hypothetical mixture, a DOSY experiment would show all the ¹H or ¹⁹F signals of this compound aligned at the same diffusion coefficient, effectively separating its spectrum from those of larger or smaller molecules. acs.org This is particularly useful for identifying the compound in complex reaction mixtures or formulations without physical separation. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through chemical bonds. columbia.edunanalysis.com This is invaluable for confirming the substitution pattern and conformation. For this compound, a NOESY spectrum would be expected to show cross-peaks between:

The isopropoxy methine proton (-CH) and the aromatic proton at the C2 position.

The isopropoxy methyl protons (-CH₃) and the aromatic proton at the C6 position. These through-space correlations would unambiguously confirm the connectivity and spatial arrangement of the isopropoxy group relative to the benzene ring. nanalysis.com

Variable-temperature (VT) NMR is employed to study dynamic processes, such as conformational changes or chemical exchange, that occur on the NMR timescale. ox.ac.uk For this compound, the primary dynamic process of interest would be the rotation around the C(aryl)-O single bond.

While this rotation is generally fast at room temperature, cooling the sample to very low temperatures could potentially slow it down enough to be observed by NMR. ox.ac.uk If the rotation were to become restricted, one might observe broadening and eventual splitting (decoalescence) of the signals for the aromatic protons or the isopropoxy methyl groups. By analyzing the spectra at different temperatures, particularly the coalescence temperature where two exchanging signals merge into one, the energy barrier (activation free energy, ΔG‡) for the rotational process can be calculated using the Eyring equation. sciencepublishinggroup.com Such studies provide fundamental data on the conformational flexibility of the molecule.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical calibration standards. The inherent 100% natural abundance and high sensitivity of the ¹⁹F nucleus make ¹⁹F qNMR an excellent tool for monitoring reactions involving fluorinated compounds like this compound. rsc.org

For example, in a synthesis reaction, an internal standard with a known concentration and a distinct ¹⁹F signal would be added to the reaction mixture. By comparing the integral of the ¹⁹F signal from this compound to the integral of the standard, the exact concentration of the product can be determined at any point in time. This allows for precise monitoring of reaction kinetics, conversion rates, and final yield, providing critical data for process optimization. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC separates individual components from a mixture, and the MS provides a mass spectrum for each component as it elutes.

When a sample of this compound is injected into a GC-MS, it is first vaporized and separated on a chromatographic column, resulting in a characteristic retention time. Upon entering the mass spectrometer, it is typically ionized by electron ionization (EI), which causes the molecule to fragment in a reproducible manner.

The expected molecular ion peak [M]⁺ would appear at an m/z corresponding to its molecular weight (204.19 g/mol ). Key fragmentation pathways for this molecule would likely involve the isopropoxy group and the stable trifluoromethylphenyl moiety. Predicted significant fragments are detailed in the table below, based on fragmentation patterns of similar aromatic ethers and isopropyl-substituted benzenes. nih.govnih.gov

| m/z | Proposed Fragment | Formula of Fragment | Notes |

| 204 | [M]⁺ | [C₁₀H₁₁F₃O]⁺ | Molecular Ion |

| 189 | [M - CH₃]⁺ | [C₉H₈F₃O]⁺ | Loss of a methyl radical from the isopropoxy group. |

| 161 | [M - C₃H₇]⁺ | [C₇H₄F₃O]⁺ | Cleavage of the ether bond, loss of the isopropyl radical. |

| 145 | [C₇H₄F₃]⁺ | [C₇H₄F₃]⁺ | Loss of the isopropoxy group (C₃H₇O). |

Note: This is an interactive data table based on predicted fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for separating, identifying, and quantifying compounds in complex mixtures. For a semi-volatile compound like this compound, LC-MS is particularly useful, especially when analyzing it within a complex matrix, such as in environmental or biological samples. The process involves introducing a liquid sample, where a high-performance liquid chromatography (HPLC) system first separates the components of the mixture. The separated components then flow into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight and structural information.

A typical qualitative analysis workflow involves using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, to obtain an accurate mass of the analyte. lcms.cz This allows for the prediction of its elemental formula. lcms.cz Subsequent MS/MS analysis involves fragmenting the parent ion to gain structural insights. lcms.cz For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase like a C18 column.

A hypothetical set of LC-MS parameters for the analysis of this compound is presented below.

Table 1: Representative LC-MS Parameters for Analysis

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 (ODS-III), e.g., 150 mm x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 40°C |

| MS System | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Nebulizing Gas Flow | 2 L/min |

| Drying Gas Flow | 10 L/min |

| Interface Temperature | 300°C |

| Heat Block Temperature | 400°C |

| Scan Range (m/z) | 50 - 500 |

Ionization Modes and Sensitivity Enhancement (EI, CI, NICI)

The choice of ionization mode in mass spectrometry is critical for achieving optimal sensitivity and obtaining desired structural information. For a molecule like this compound, several ionization techniques are applicable, primarily in the context of Gas Chromatography-Mass Spectrometry (GC-MS), where EI and CI are common.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process usually leads to extensive fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. While the molecular ion peak may be weak or absent, the fragmentation pattern is highly reproducible and useful for library matching and structure elucidation.

Chemical Ionization (CI): CI is a softer ionization technique that involves using a reagent gas (like methane (B114726) or ammonia). The reagent gas is first ionized, and these ions then react with the analyte molecule in the gas phase, typically through proton transfer. This results in less fragmentation and a more prominent protonated molecule [M+H]⁺, which helps in the unambiguous determination of the molecular weight.

Negative Ion Chemical Ionization (NICI): This mode is particularly well-suited for compounds containing electronegative atoms or groups. Given the presence of the highly electronegative trifluoromethyl (-CF₃) group, this compound is an excellent candidate for NICI. This technique can offer very high sensitivity for electrophilic compounds.

Sensitivity can be further improved by modifying mobile phase components or through chemical derivatization. researchgate.net Adjusting pH or using additives can enhance ionization efficiency in the liquid phase for LC-MS. researchgate.net For ESI-MS, the use of "supercharging agents" in the mobile phase has been shown to increase signal intensities significantly. nih.gov

Table 2: Comparison of Ionization Modes for this compound

| Ionization Mode | Principle | Expected Result for Analyte |

| EI | High-energy electron impact (70 eV). | Extensive, reproducible fragmentation. Weak or absent molecular ion (m/z 204). |

| CI | Ion-molecule reactions with a reagent gas. | Soft ionization, strong [M+H]⁺ peak (m/z 205). Less fragmentation. |

| NICI | Electron capture by electronegative groups. | High sensitivity due to the -CF₃ group. Formation of [M]⁻ or characteristic fragment ions. |

MALDI-TOF-MS for Complex Molecular Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that allows for the analysis of large and fragile molecules. sigmaaldrich.com While traditionally used for biomolecules like proteins and polymers, its application has expanded to include smaller molecules, particularly within complex mixtures. nih.govmdpi.com In this technique, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase with minimal fragmentation. tib.eu The ions are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio.

For this compound, MALDI-TOF-MS would be most relevant if the compound were part of a larger assembly, such as a polymer conjugate or a complex formulation. sigmaaldrich.com The technique's high sensitivity and tolerance to salts make it a powerful tool for identifying compounds in intricate samples. mdpi.com It can provide a rapid determination of the molecular weight of the analyte, confirming its presence without the extensive fragmentation seen in other methods. tib.eu

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing energy. An FT-IR spectrum plots the percentage of transmitted light against the wavenumber of the radiation, revealing these characteristic absorptions. youtube.com

The FT-IR spectrum of this compound would display several key absorption bands corresponding to its distinct functional groups. The presence of aromatic, ether, and trifluoromethyl moieties gives rise to a unique spectral fingerprint. The region from 1400 cm⁻¹ to lower wavenumbers is known as the fingerprint region, which is unique for nearly every molecule. youtube.com

Key expected absorptions include:

Aromatic C-H Stretching: A weak to medium band appearing just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: Strong bands from the isopropyl group between 2850 and 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: A series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region. pressbooks.pub

C-F Stretching: The trifluoromethyl group produces very strong and broad absorption bands, typically in the 1100-1350 cm⁻¹ range.

C-O-C Stretching: The ether linkage shows strong, characteristic bands for asymmetric and symmetric stretching, usually between 1000 and 1300 cm⁻¹.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,3- or meta-substitution) gives rise to specific bands in the 650-900 cm⁻¹ region. pressbooks.pub

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Weak-Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Isopropyl Group | C-H Stretch | 2870 - 2980 | Strong |

| Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

| Trifluoromethyl Group | C-F Stretch | 1100 - 1350 | Very Strong, Broad |

| Aromatic Ring (1,3-subst.) | C-H Out-of-Plane Bend | 690-710 and 810-850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The primary chromophore—the part of the molecule that absorbs light—in this compound is the substituted benzene ring.

Benzene itself exhibits two main absorption bands: the primary E-band (π→π* transition) around 204 nm and the secondary B-band (also π→π*) around 256 nm. The substituents on the benzene ring, the isopropoxy (-OCH(CH₃)₂) group and the trifluoromethyl (-CF₃) group, act as auxochromes. These groups modify the absorption characteristics of the benzene chromophore.

The isopropoxy group is an electron-donating group with lone pairs of electrons on the oxygen atom. It typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths, and increases the intensity of the absorption bands.

The trifluoromethyl group is a strong electron-withdrawing group. Its effect on the spectrum can be complex, but it generally also contributes to a shift in the absorption maxima.

The combined effect of these two meta-positioned groups will result in a UV-Vis spectrum with absorption maxima shifted from those of unsubstituted benzene. Theoretical studies on similar substituted benzenes have been used to predict electronic properties and absorption wavelengths. nih.gov

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Typical Benzene λmax (nm) | Predicted λmax for Substituted Benzene (nm) | Chromophore Moiety |

| E-band (π→π) | ~204 | ~210 - 225 | Benzene Ring |

| B-band (π→π) | ~256 | ~265 - 280 | Benzene Ring |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and can be used to calculate bond lengths, bond angles, and intermolecular distances with very high precision.

Table 5: Hypothetical Crystal Structure Data from X-ray Diffraction

| Parameter | Hypothetical Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| C-C Bond Length (Aromatic) | ~1.39 Å |

| C-O Bond Length (Ether) | ~1.37 Å |

| C-F Bond Length | ~1.35 Å |

| C-C-C Bond Angle (Ring) | ~120° |

| C-O-C Bond Angle | ~118° |

| Intermolecular Interactions | van der Waals forces, potential weak C-H···F interactions |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying materials with unpaired electrons. wikipedia.org It is particularly valuable for detecting and characterizing transient radical species that may form during chemical reactions, metabolic processes, or degradation of "this compound". The basic principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but ESR focuses on the transitions of electron spins in a magnetic field rather than atomic nuclei. wikipedia.org

In the context of "this compound," ESR spectroscopy could be employed to investigate the formation of radical cations or other paramagnetic intermediates. The generation of such radicals might occur through oxidation or other chemical processes. When a radical is formed from "this compound," the unpaired electron will interact with the magnetic nuclei of nearby atoms, such as ¹H and ¹⁹F, leading to hyperfine splitting in the ESR spectrum.

The analysis of the hyperfine coupling constants (hfcc's) provides detailed information about the electronic structure of the radical and the distribution of the unpaired electron's spin density. acs.org Theoretical investigations on fluorinated aromatic radicals have shown that fluorine hyperfine splittings can be correlated with the π- and total electron spin populations on the fluorine atom and the adjacent carbon atom. acs.orgacs.org For cation radicals of fluorinated benzenes, the principal contribution to the hyperfine coupling is often due to the spin population on the fluorine atom itself. acs.org

Should "this compound" form a radical cation, the resulting ESR spectrum would be expected to show complex hyperfine splitting patterns due to coupling with the protons of the isopropoxy group, the aromatic protons, and the fluorine atoms of the trifluoromethyl group. The interpretation of these spectra, supported by theoretical calculations using methods like Density Functional Theory (DFT), could unequivocally identify the radical species and provide insights into its molecular and electronic structure. acs.orgresearchgate.net

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation and quantification of "this compound" from complex mixtures, such as reaction media or biological matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for this purpose, with the choice of method depending on the sample matrix and the analytical objective.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like "this compound". shimadzu.com The development of a robust GC method involves the optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

A typical GC method for this compound would likely employ a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a fused silica (B1680970) capillary column coated with a polysiloxane-based stationary phase, such as one containing phenyl and methyl groups, or a trifluoropropyl-containing phase, which can offer specific selectivity for fluorinated compounds. researchgate.netnih.gov

The injector and detector temperatures would be set sufficiently high to ensure efficient vaporization of the analyte and to prevent condensation. A flame ionization detector (FID) would provide good sensitivity for this organic compound. For enhanced selectivity and structural confirmation, a mass spectrometer (MS) detector is invaluable, allowing for the identification of the compound based on its mass spectrum. nih.govnih.gov The temperature program of the GC oven would be optimized to ensure the separation of "this compound" from any impurities or related isomers. mdpi.com

Table 1: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split or Splitless |

| Oven Program | Initial Temp: 80°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 280 °C (FID) or MS Transfer Line at 280 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the analysis of a wide range of compounds, including "this compound". Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation for this moderately non-polar compound. researchgate.net

Method development in RP-HPLC would focus on the selection of an appropriate stationary phase, mobile phase composition, and detector. A C8 or C18 alkyl-bonded silica column is a common starting point for RP-HPLC. chromatographyonline.com However, for fluorinated compounds, stationary phases containing fluorinated groups, such as pentafluorophenyl (PFP) phases, can offer unique selectivity and enhanced retention. chromatographyonline.comresearchgate.netchromatographyonline.com These phases can interact differently with the analyte compared to traditional alkyl phases, potentially leading to better separation from structurally similar compounds.

The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic modifier is increased during the run, would likely be employed to ensure efficient elution and good peak shape. A UV detector would be a suitable choice for detection, as the benzene ring in the molecule will absorb UV light. The detection wavelength would be set at or near the absorbance maximum of the compound.

Table 2: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 or PFP) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~265 nm (hypothetical, based on benzene chromophore) |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. research-solution.com This can be done to increase volatility for GC analysis, enhance detector response, or improve chromatographic separation. gcms.czyoutube.com

For "this compound," derivatization might not be necessary for standard GC or HPLC analysis due to its inherent volatility and UV absorbance. However, in certain scenarios, derivatization could be advantageous. For instance, if trace-level analysis is required, a derivatizing agent that introduces a highly responsive group for a specific detector could be used.

One potential strategy, particularly for GC-MS analysis, could involve the introduction of a functional group that leads to a more characteristic fragmentation pattern. While the parent molecule is relatively stable, derivatization could be applied to potential metabolites if the analytical goal is to study its biotransformation. For example, if hydroxylation of the aromatic ring occurs, the resulting hydroxyl group could be derivatized.

Common derivatization reactions include:

Silylation: This involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com If a hydroxylated metabolite of "this compound" were to be analyzed, silylation would increase its volatility and improve its chromatographic behavior. youtube.com

Acylation: This introduces an acyl group. For potential amino-metabolites, acylation with fluorinated anhydrides can significantly enhance detection by electron capture detection (ECD) in GC. nih.gov

Derivatization for HPLC-Fluorescence: If high sensitivity is needed in HPLC, and the native fluorescence of the compound is low, a derivatizing agent that attaches a fluorescent tag could be employed. nih.gov This would typically require the presence of a reactive functional group on the analyte, which might be introduced through a metabolic process. nih.govresearchgate.net

The decision to use derivatization would depend on the specific analytical challenge, such as the required detection limits, the complexity of the sample matrix, and the available instrumentation. encyclopedia.pub

Computational and Theoretical Chemistry Studies of 1 Isopropoxy 3 Trifluoromethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-isopropoxy-3-(trifluoromethyl)benzene, these methods provide a quantitative picture of its stability, electron distribution, and orbital energies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like this compound. DFT methods are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties.

A typical DFT study on this molecule would involve the use of a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311+G(d,p). The B3LYP functional incorporates a portion of exact exchange from Hartree-Fock theory, which is often crucial for accurately describing the electronic structure of aromatic systems. The 6-311+G(d,p) basis set is a flexible, split-valence set that includes diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

Calculations would typically yield key energetic and electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-donating isopropoxy group and the electron-withdrawing trifluoromethyl group are expected to significantly influence the energies and spatial distributions of these frontier orbitals.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

This data is illustrative and based on typical values for similar molecules calculated at the B3LYP/6-311+G(d,p) level of theory.

For a more accurate determination of the energetics, high-level ab initio methods can be employed. Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards in quantum chemistry for their accuracy, particularly for calculating interaction energies and reaction barriers. researchgate.net

While computationally more demanding than DFT, these methods provide a valuable benchmark for the DFT results. For instance, a single-point CCSD(T) calculation on a DFT-optimized geometry can provide a highly accurate electronic energy. These methods are especially important for systems where electron correlation effects are significant, which is often the case in molecules with multiple bonds and lone pairs, such as this compound.

A comparative study using both DFT and these high-level methods would offer a comprehensive understanding of the molecule's electronic structure, ensuring the reliability of the computational predictions. researchgate.net

Conformational Analysis and Intermolecular Interactions

The flexibility of the isopropoxy group and the potential for non-covalent interactions are key features of this compound that can be explored through computational means.

For this compound, a potential energy surface scan would be performed by systematically rotating the C(aryl)-O-C(isopropyl) dihedral angle. This would reveal the minimum energy conformers and the transition states separating them. It is expected that the most stable conformer would have the isopropyl group oriented in a way that minimizes steric hindrance with the hydrogen atom at the C2 position of the benzene (B151609) ring. The rotational barrier would be the energy difference between the most stable conformer and the transition state structure.

Table 2: Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C1-O-CH) | Relative Energy (kcal/mol) |

| Global Minimum | ~0° (planar-like) | 0.00 |

| Transition State | ~90° (perpendicular) | 3.5 |

This data is illustrative, based on known rotational barriers in alkoxybenzenes. The exact values would be determined by specific calculations. researchgate.netibm.com

The trifluoromethyl group, with its highly electronegative fluorine atoms, can act as a weak hydrogen bond acceptor. frontiersin.org While there are no strong hydrogen bond donors within the molecule itself for intramolecular bonding, in a condensed phase or in the presence of other molecules, this compound can participate in intermolecular hydrogen bonding.

Computational models can be used to study the formation of dimers or larger clusters, held together by weak C-H···F hydrogen bonds and van der Waals forces. The Atoms in Molecules (AIM) theory is a powerful tool in this context, allowing for the identification and characterization of bond critical points that signify these weak interactions. Calculations of interaction energies, often corrected for basis set superposition error (BSSE), can quantify the strength of these associations. Such studies have been instrumental in understanding the role of weak hydrogen bonds in the crystal packing of fluorinated organic compounds. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, a key area of interest is its behavior in electrophilic aromatic substitution reactions.

The isopropoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. youtube.comlibretexts.org The interplay of these two opposing substituents makes predicting the outcome of an electrophilic attack non-trivial.

Computational modeling, using DFT, can be used to investigate the mechanism of, for example, nitration or halogenation. The reaction pathway for attack at each of the four possible positions on the ring (C2, C4, C5, C6) would be calculated. This involves locating the transition state for each pathway and calculating its energy relative to the reactants. The position with the lowest activation barrier will be the kinetically favored product. These calculations typically show that the carbocation intermediate (the sigma complex or arenium ion) is most stabilized when the electrophile adds to the positions ortho or para to the activating group. byjus.com However, the strong deactivating effect of the CF3 group would also be quantified, providing a more nuanced prediction of product distribution than simple qualitative rules might suggest.

Characterization of Transition States and Intermediates

Computational modeling is instrumental in characterizing the high-energy, transient species that govern the pathways of chemical reactions. For this compound, this is particularly relevant for understanding its reactivity in processes such as electrophilic aromatic substitution.

In such reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex, which is formed by the attack of an electrophile on the benzene ring. studymind.co.uk The stability of this intermediate, and the corresponding transition state leading to it, determines the rate and regioselectivity of the reaction. nih.govmsu.edu DFT calculations can map the potential energy surface of the reaction, identifying the structures and energies of these transient species.

The substituents on the benzene ring play a crucial role. The isopropoxy group (-OCH(CH₃)₂) is an activating group, donating electron density to the ring primarily through resonance, thereby stabilizing the positively charged intermediate, especially when the attack is at the ortho and para positions. libretexts.org Conversely, the trifluoromethyl group (-CF₃) is a strong deactivating group due to its powerful inductive electron-withdrawing effect, which destabilizes the arenium ion. mdpi.com

For this compound, these competing effects direct the outcome of the reaction. The isopropoxy group directs incoming electrophiles to the positions ortho and para to it (C2, C4, and C6), while the trifluoromethyl group directs to the meta positions relative to itself (C2 and C4). The C2 and C4 positions are therefore strongly activated by the isopropoxy group and only weakly deactivated by the meta-trifluoromethyl group. The C6 position is also activated by the ortho-isopropoxy group. Computational studies would quantify these effects by calculating the energy barriers for the formation of the sigma complex at each unique carbon atom on the ring.

Illustrative Data: Relative Energy Barriers for Electrophilic Attack Disclaimer: The following data are hypothetical and for illustrative purposes only, representing trends expected from computational analysis.

| Position of Electrophilic Attack | Key Stabilizing/Destabilizing Effects | Hypothetical Relative Activation Energy (kcal/mol) |

|---|---|---|

| C2 | Ortho to -OPr, Meta to -CF₃ | Low |

| C4 | Para to -OPr, Meta to -CF₃ | Lowest |

| C5 | Meta to -OPr, Ortho to -CF₃ | Highest |

| C6 | Ortho to -OPr, Para to -CF₃ | High |

Radical Species Stability and Reactivity Profiling

The stability of radical species derived from this compound can also be profiled using computational methods. libretexts.org One important species is the radical cation, formed by the removal of a single electron from the molecule. The stability and spin density distribution of this radical cation are heavily influenced by the electronic nature of the substituents.

Upon forming the radical cation, the electron-donating isopropoxy group would help to delocalize the positive charge and the unpaired electron, thus stabilizing the radical. The electron-withdrawing trifluoromethyl group would have a destabilizing effect. nih.gov Computational calculations, such as DFT, can predict the distribution of spin density across the molecule. libretexts.org In the radical cation of this compound, a significant portion of the spin density would be expected to reside on the benzene ring, particularly at the positions ortho and para to the stabilizing isopropoxy group.

Another potential radical is a neutral species formed by hydrogen abstraction, for instance, from the methine position of the isopropoxy group to form a benzylic-type radical. The stability of this radical would be influenced by resonance with the benzene ring and the electronic effects of the substituents.

Illustrative Data: Calculated Spin Densities in the Radical Cation Disclaimer: The following data are hypothetical and for illustrative purposes only, based on general principles of substituent effects on radical cations.

| Atom/Position | Hypothetical Spin Density (arbitrary units) |

|---|---|

| C1 (ipso-OPr) | 0.15 |

| C2 (ortho) | 0.25 |

| C3 (ipso-CF₃) | 0.05 |

| C4 (para) | 0.30 |

| C5 (meta) | 0.08 |

| C6 (ortho) | 0.22 |

| Oxygen (of -OPr) | 0.10 |

Catalysis and Solvent Effects Modeling

Computational chemistry is essential for modeling reactions that occur under catalytic conditions or in solution. For reactions involving this compound, such as its synthesis via etherification or its subsequent functionalization, theoretical models can simulate the role of a catalyst and the surrounding solvent environment.

Catalytic cycles can be modeled by including the catalyst explicitly in the calculations. For example, in a Friedel-Crafts reaction, the Lewis acid catalyst (e.g., AlCl₃) and its interaction with the electrophile would be part of the quantum mechanical calculation, providing a more accurate energy profile of the reaction pathway. youtube.com

Solvent effects are commonly incorporated using continuum solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. These models account for the stabilization or destabilization of reactants, transition states, and products by the solvent's dielectric medium, which can significantly alter reaction barriers and thermodynamics. nih.gov Modeling these effects is crucial for bridging the gap between theoretical gas-phase calculations and real-world experimental conditions.

Structure-Activity/Reactivity Relationship Studies

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. Computational methods are central to developing quantitative versions of these relationships.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR)

QSAR and QSPR models are statistical equations that relate a set of predictor variables (molecular descriptors) to a response variable (e.g., biological activity or reaction rate). nih.gov To develop a QSAR/QSPR model for a series of compounds related to this compound, one would first need a dataset of molecules with measured activity or reactivity data.

Next, a wide range of molecular descriptors for each molecule would be calculated using computational software. These descriptors fall into several categories:

Electronic Descriptors: Such as HOMO/LUMO energies, orbital coefficients, atomic charges, and dipole moment. nih.gov These describe a molecule's ability to participate in electronic interactions.

Steric Descriptors: Like molecular volume, surface area, and Sterimol parameters, which quantify the size and shape of the molecule or its substituents. nih.gov

Hydrophobic Descriptors: Most commonly the partition coefficient (LogP), which describes how a molecule distributes between a lipid and an aqueous phase.

Topological Descriptors: Numerical values derived from the 2D representation of the molecule.

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that best correlates a subset of these descriptors with the observed activity. molbase.com Such a model for derivatives of this compound could predict the activity of new, unsynthesized compounds, thereby guiding drug discovery or materials science efforts.

Illustrative Data: Calculated Molecular Descriptors for QSAR/QSPR Disclaimer: The following data are hypothetical and for illustrative purposes only.

| Descriptor | Hypothetical Value for this compound | Relevance |

|---|---|---|

| LogP | 4.15 | Hydrophobicity, membrane permeability |

| HOMO Energy | -8.9 eV | Nucleophilicity, susceptibility to oxidation |

| LUMO Energy | -1.2 eV | Electrophilicity, susceptibility to reduction |

| Dipole Moment | 2.5 D | Molecular polarity |

| Molecular Volume | 165 ų | Steric fit in a binding site |

Electronic and Steric Effects of Substituents

The reactivity and physical properties of this compound are a direct consequence of the electronic and steric properties of its two substituents.

Electronic Effects: The isopropoxy and trifluoromethyl groups have opposing electronic influences.

Isopropoxy Group (-OPr): This is an activating group. The oxygen atom donates electron density to the aromatic ring via a +R (resonance) effect, which is stronger than its -I (inductive) electron-withdrawing effect. This net electron donation increases the nucleophilicity of the benzene ring, particularly at the ortho and para positions. libretexts.org

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group. The three highly electronegative fluorine atoms create a powerful -I (inductive) effect, withdrawing significant electron density from the ring. mdpi.com It has no resonance-donating capability. This makes the aromatic ring much less reactive towards electrophiles.

The interplay of these effects means the molecule is less reactive than anisole (B1667542) (methoxybenzene) but more reactive towards electrophilic attack at the positions activated by the isopropoxy group (C2, C4, C6) than at other positions.

Steric Effects: Steric effects arise from the physical bulk of the substituents, which can hinder the approach of a reagent to a particular reaction site. researchgate.net

Isopropoxy Group: The isopropyl group is significantly bulkier than a hydrogen atom or a methoxy (B1213986) group. This steric hindrance can disfavor reactions at the adjacent ortho positions (C2 and C6) compared to the less hindered para position (C4). msu.edu

Trifluoromethyl Group: While electronically powerful, the trifluoromethyl group is sterically comparable in size to an ethyl group and less bulky than the isopropoxy group. beilstein-journals.org

These steric factors, combined with the electronic effects, would lead to a preference for substitution at the C4 position (para to the isopropoxy group), which is electronically activated and relatively unhindered.

Table: Summary of Substituent Effects

| Substituent | Electronic Effect (Hammett Constant σ_p) | Nature | Steric Effect (van der Waals Radius/Volume) |

|---|---|---|---|

| -OCH(CH₃)₂ (Isopropoxy) | ~ -0.48 | Strongly Activating (+R > -I) | Bulky |

| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Deactivating (-I) | Moderately Bulky mdpi.com |

Applications and Emerging Roles of 1 Isopropoxy 3 Trifluoromethyl Benzene in Advanced Chemical Research

Role as a Synthetic Building Block in Complex Molecule Construction

1-Isopropoxy-3-(trifluoromethyl)benzene serves as a versatile starting material for the creation of more elaborate molecular architectures. Its utility as a synthetic building block is primarily realized through its derivatives, which can be readily prepared for subsequent reactions.

Precursors for Polyfunctionalized Aromatic Systems

The aromatic ring of this compound can be further functionalized to introduce additional reactive groups, thereby creating polyfunctionalized aromatic systems. A key strategy involves the introduction of a halogen, such as bromine, to the aromatic ring. The resulting compound, 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene, is a key intermediate available from chemical suppliers and serves as a versatile building block. bldpharm.com

The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryls and other poly-substituted aromatic structures. For instance, the bromine atom can be replaced with various organic groups, leading to a diverse range of derivatives with tailored properties. This approach is crucial for building the core structures of many active pharmaceutical ingredients and functional materials.

The trifluoromethyl group on the ring is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the properties of the final products. mdpi.com The isopropoxy group, being an electron-donating group, also modulates the electronic nature of the benzene (B151609) ring. This interplay of electronic effects from the two substituents is a key feature that chemists can exploit in the design of new molecules.

Scaffolds for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. beilstein-journals.orgnih.gov this compound and its derivatives can serve as foundational scaffolds for the synthesis of a variety of heterocyclic systems.

The bromo-derivative, 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene, can be converted into an organometallic reagent, for example, by lithium-halogen exchange. This organolithium or Grignard reagent can then react with various electrophiles to construct heterocyclic rings. For example, reaction with nitriles can be a pathway to certain nitrogen-containing heterocycles. nih.gov

Furthermore, the strategic functionalization of the aromatic ring can introduce groups that are suitable for cyclization reactions. For instance, the introduction of an amino or a hydroxyl group ortho to one of the existing substituents can set the stage for intramolecular reactions to form fused heterocyclic systems. The synthesis of 1,3,5-triazepines and benzo[f] Current time information in Jakarta, ID.sibran.ruacs.orgtriazepines often involves the condensation of diamines with various carbonyl compounds or their equivalents, a strategy where a functionalized this compound could serve as a key precursor. nih.gov

Significance in Medicinal Chemistry Scaffold Design

The unique combination of the isopropoxy and trifluoromethyl groups makes the this compound scaffold particularly interesting for medicinal chemistry applications.

Strategic Incorporation of Fluorinated Moieties

The incorporation of fluorine-containing groups, such as the trifluoromethyl (CF3) group, is a widely used strategy in drug design. mdpi.com The CF3 group can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. mdpi.com It can also increase the lipophilicity of a compound, which can improve its ability to cross cell membranes. mdpi.com Furthermore, the strong electron-withdrawing nature of the CF3 group can modulate the pKa of nearby functional groups, which can be crucial for binding to biological targets. mdpi.com

The this compound moiety provides a ready-made scaffold for introducing a trifluoromethyl group into a larger molecule. This is particularly valuable in the lead optimization phase of drug discovery, where medicinal chemists aim to fine-tune the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

Bioisosteric Replacement Studies (e.g., for para-substituted aromatic rings)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key concept in medicinal chemistry. The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl group or a chlorine atom. mdpi.com In some contexts, the entire 3-isopropoxy-trifluoromethyl-phenyl group could be considered as a bioisosteric replacement for other substituted aromatic rings to improve properties like potency and metabolic stability.

For example, in the development of positive allosteric modulators for the CB1 receptor, a trifluoromethyl group was successfully used to replace an aliphatic nitro group, leading to compounds with improved potency and metabolic stability. This highlights the potential of using trifluoromethyl-containing building blocks like this compound in bioisosteric replacement strategies to optimize drug candidates.

Contributions to Materials Science and Functional Materials Development

The properties of this compound also make it a candidate for the development of new functional materials, particularly in the area of liquid crystals and advanced polymers. sibran.rubeilstein-journals.org

The presence of a trifluoromethyl group can be advantageous in the design of liquid crystalline materials. sibran.ru This group can increase the polarity and dielectric anisotropy of the molecule, which are important properties for electro-optical applications. sibran.ru The isopropoxy group, being a flexible alkyl chain, can influence the mesomorphic properties, such as the type and stability of the liquid crystal phases. sibran.ru The combination of a rigid aromatic core with a polar trifluoromethyl group and a flexible alkoxy chain is a common design principle for liquid crystals.

Fluorinated ethers, in general, are known for their high thermal and chemical stability. acs.orgmdpi.com These properties are desirable for materials used in demanding applications, such as high-performance lubricants and dielectric fluids. mdpi.com The incorporation of the this compound moiety into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The synthesis of fluorinated ethers often involves the reaction of fluoroalcohols with various reagents, and derivatives of this compound could be explored in this context. acs.org

| Compound Name | Molecular Formula | Application/Relevance |

| This compound | C10H11F3O | Starting material and scaffold |

| 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene | C10H10BrF3O | Key synthetic intermediate |

| Suzuki, Stille, and Buchwald-Hartwig reaction products | Varied | Polyfunctionalized aromatic systems |

| Organolithium/Grignard reagents of the bromo-derivative | Varied | Intermediates for heterocyclic synthesis |

| 1,3,5-Triazepines | Varied | Target heterocyclic compounds |

| Benzo[f] Current time information in Jakarta, ID.sibran.ruacs.orgtriazepines | Varied | Target heterocyclic compounds |

| Liquid crystals containing the 3-isopropoxy-trifluoromethyl-phenyl moiety | Varied | Functional materials |

| Polymers containing the 3-isopropoxy-trifluoromethyl-phenyl moiety | Varied | Advanced materials with enhanced properties |

Monomer and Polymer Precursor Applications

The introduction of trifluoromethyl (CF3) groups into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and solubility, while also lowering the dielectric constant. Poly(arylene ether)s, a class of high-performance thermoplastics, often incorporate trifluoromethylated monomers to achieve these desirable properties. acs.orgkpi.ua While direct polymerization of this compound has not been extensively documented, its structure suggests its potential as a monomer or a precursor to monomers for creating novel fluorinated polymers.

The ether linkage and the trifluoromethyl-substituted phenyl ring are common moieties in the monomers used for the synthesis of specialty polymers like poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES). kpi.ua For instance, novel poly(arylene ether)s have been synthesized through the nucleophilic displacement of halogen atoms on benzene rings by various bisphenols, with monomers containing trifluoromethyl groups being particularly noted for yielding polymers with high thermal stability. acs.org The presence of the isopropoxy group in this compound could be leveraged in polycondensation reactions, potentially after conversion to a diol or a dihalide derivative, to introduce the trifluoromethylphenyl unit into a polymer chain. The resulting polymers would be expected to exhibit enhanced solubility in organic solvents and modified thermal properties, making them attractive for applications in advanced materials and electronics. nih.gov

Table 1: Potential Polymer Architectures Incorporating this compound Derivatives

| Polymer Class | Potential Monomer Derivative | Expected Polymer Properties |

| Poly(arylene ether) | Dihydroxy-functionalized this compound | High thermal stability, good solubility, low dielectric constant |

| Polyester | Dicarboxylic acid-functionalized this compound | Improved chemical resistance, enhanced processability |

| Polyimide | Diamine-functionalized this compound | Excellent thermal and oxidative stability, good mechanical properties |

Ligand Design in Catalysis and Sensor Technologies

The electronic properties of ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. The strongly electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic environment of a metal center when incorporated into a ligand scaffold. This makes trifluoromethyl-substituted aromatic compounds valuable precursors for the synthesis of specialized ligands. nih.gov this compound can serve as a starting material for the synthesis of phosphine (B1218219), N-heterocyclic carbene (NHC), or other types of ligands. The trifluoromethyl group can enhance the stability of the catalyst and influence its activity, for example, in cross-coupling reactions or photocatalytic processes. nih.gov

In the field of sensor technology, the trifluoromethoxy group (OCF3), which is electronically similar to the trifluoromethyl group, is recognized for its unique properties that can be exploited in the design of chemical sensors. nih.gov The trifluoromethyl group in this compound can be used to tune the photophysical properties of fluorescent or colorimetric sensors. By incorporating this moiety into a sensor molecule, it is possible to modulate the molecule's interaction with analytes and enhance the sensitivity and selectivity of the sensor.

Development of Novel Reagents and Methodologies in Organic Synthesis

The development of new reagents and synthetic methods is essential for advancing the field of organic chemistry. Fluorinated compounds are often sought after for their unique reactivity and the properties they impart to the final products.

Utilization as a Reference or Standard Compound in Method Development

In analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of internal standards is crucial for accurate quantification. Fluorinated compounds are often used as internal standards because their mass spectrometric signals are distinct from their non-fluorinated counterparts, minimizing interference. ingentaconnect.com For instance, a fluorinated homolog of the analyte of interest can serve as an ideal internal standard in LC-MS/MS analysis due to similar extraction recovery and ionization efficiency. ingentaconnect.com Given its well-defined structure and the presence of fluorine, this compound could potentially be used as a reference or standard compound in the development of analytical methods for the detection and quantification of related fluorinated aromatic compounds. nih.gov Its distinct mass and potential for unique chromatographic behavior make it a candidate for use as an internal standard, particularly in complex matrices. ingentaconnect.comnih.gov

Precursors for Organoboron Reagents and other Synthetic Auxiliaries